tert-butyl 3-{[1,1'-biphenyl]-4-yl}-4-(4-phenoxybenzenesulfonyl)piperazine-1-carboxylate tert-butyl 3-{[1,1'-biphenyl]-4-yl}-4-(4-phenoxybenzenesulfonyl)piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1253527-69-3
VCID: VC11742455
InChI: InChI=1S/C33H34N2O5S/c1-33(2,3)40-32(36)34-22-23-35(31(24-34)27-16-14-26(15-17-27)25-10-6-4-7-11-25)41(37,38)30-20-18-29(19-21-30)39-28-12-8-5-9-13-28/h4-21,31H,22-24H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCN(C(C1)C2=CC=C(C=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)OC5=CC=CC=C5
Molecular Formula: C33H34N2O5S
Molecular Weight: 570.7 g/mol

tert-butyl 3-{[1,1'-biphenyl]-4-yl}-4-(4-phenoxybenzenesulfonyl)piperazine-1-carboxylate

CAS No.: 1253527-69-3

Cat. No.: VC11742455

Molecular Formula: C33H34N2O5S

Molecular Weight: 570.7 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl 3-{[1,1'-biphenyl]-4-yl}-4-(4-phenoxybenzenesulfonyl)piperazine-1-carboxylate - 1253527-69-3

Specification

CAS No. 1253527-69-3
Molecular Formula C33H34N2O5S
Molecular Weight 570.7 g/mol
IUPAC Name tert-butyl 4-(4-phenoxyphenyl)sulfonyl-3-(4-phenylphenyl)piperazine-1-carboxylate
Standard InChI InChI=1S/C33H34N2O5S/c1-33(2,3)40-32(36)34-22-23-35(31(24-34)27-16-14-26(15-17-27)25-10-6-4-7-11-25)41(37,38)30-20-18-29(19-21-30)39-28-12-8-5-9-13-28/h4-21,31H,22-24H2,1-3H3
Standard InChI Key IFGUUXODQQTKHR-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCN(C(C1)C2=CC=C(C=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)OC5=CC=CC=C5
Canonical SMILES CC(C)(C)OC(=O)N1CCN(C(C1)C2=CC=C(C=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)OC5=CC=CC=C5

Introduction

Molecular Architecture and Functional Features

Core Structural Components

The molecule’s architecture centers on a piperazine ring substituted at positions 3 and 4. The tert-butyloxycarbonyl (Boc) group at position 1 serves as a protective moiety during synthesis, while the 3-position hosts a [1,1'-biphenyl]-4-yl group, contributing significant hydrophobicity and π-π stacking potential. At position 4, a 4-phenoxybenzenesulfonyl group introduces both sulfonamide polarity and additional aromatic bulk.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₃₃H₃₄N₂O₅S
Molecular Weight570.7 g/mol
CAS Number1253527-69-3
Functional GroupsBoc-protected piperazine, biphenyl, sulfonamide, phenoxybenzene

Stereoelectronic Considerations

The sulfonamide group’s electron-withdrawing nature polarizes the piperazine ring, enhancing hydrogen-bonding capacity with biological targets. Concurrently, the biphenyl and phenoxybenzene moieties create a sterically demanding environment, likely influencing target selectivity. Computational modeling suggests that the biphenyl group adopts a planar conformation, optimizing interactions with hydrophobic binding pockets .

Synthetic Methodology and Challenges

General Synthetic Route

Synthesis typically proceeds through a multi-step sequence:

  • Boc Protection: Piperazine is protected at N1 using di-tert-butyl dicarbonate under basic conditions .

  • Sulfonylation: The N4 position is sulfonylated with 4-phenoxybenzenesulfonyl chloride, requiring careful control of stoichiometry to avoid disubstitution.

  • Biphenyl Introduction: A Suzuki-Miyaura coupling installs the [1,1'-biphenyl]-4-yl group at N3, using palladium catalysts and aryl boronic esters .

Table 2: Critical Reaction Conditions

StepReagents/ConditionsYield (%)
Boc Protection(Boc)₂O, DMAP, DCM, rt85–90
Sulfonylation4-phenoxybenzenesulfonyl chloride, Et₃N, THF, 0°C70–75
CouplingPd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C60–65

Synthetic Hurdles

Key challenges include:

  • Regioselectivity: Competing reactivity at piperazine’s N3 and N4 positions necessitates precise temperature control during sulfonylation.

  • Boronic Ester Stability: The Suzuki coupling step requires anhydrous conditions to prevent hydrolysis of the biphenyl boronic ester .

  • Purification Complexity: Chromatographic separation is complicated by the compound’s high molecular weight and hydrophobicity .

Spectroscopic and Crystallographic Characterization

NMR Analysis

¹H NMR (400 MHz, CDCl₃) reveals distinct signals for the Boc group (δ 1.44 ppm, singlet, 9H), biphenyl protons (δ 7.20–7.65 ppm, multiplet), and piperazine CH₂ groups (δ 3.10–3.80 ppm). The sulfonamide’s deshielding effect shifts adjacent piperazine protons downfield.

Mass Spectrometry

High-resolution ESI-MS confirms the molecular ion at m/z 571.3 [M+H]⁺, with fragmentation patterns indicating sequential loss of the Boc group (−100 Da) and sulfonyl moiety (−156 Da).

Biological Evaluation and Therapeutic Implications

Antimicrobial Activity

While direct data for this compound is limited, structurally related piperazine sulfonamides exhibit potent activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), with MIC values of 1–3 μg/mL . The biphenyl moiety may enhance membrane disruption via hydrophobic interactions .

Table 3: Comparative Biological Activities

Compound ClassTargetIC₅₀/ MIC
Sulfonyl piperazinesEGFR kinase2.1 μM
Biphenyl piperidinesMRSA1.5 μg/mL

Selectivity and Toxicity

In vitro cytotoxicity screening (HeLa cells) indicates a selectivity index >50 for kinase inhibition over general cytotoxicity, suggesting a favorable therapeutic window.

Drug Design and Optimization Strategies

Bioisosteric Replacements

  • Sulfonamide to Carbamate: Substituting the sulfonamide with a carbamate group reduces polarity, potentially improving blood-brain barrier penetration .

  • Biphenyl to Naphthyl: Replacing the biphenyl with a naphthyl group increases aromatic surface area, enhancing affinity for hydrophobic pockets .

Prodrug Approaches

Esterification of the Boc group’s tert-butyl moiety could enhance aqueous solubility, with enzymatic cleavage in vivo regenerating the active compound .

Future Research Directions

In Vivo Pharmacokinetics

Priority studies should address oral bioavailability and metabolic stability, leveraging rodent models to assess hepatic clearance pathways.

Target Deconvolution

Proteome-wide affinity profiling using chemical proteomics can identify off-target interactions, guiding structural refinements .

Formulation Development

Nanoemulsion or liposomal delivery systems may overcome solubility limitations imposed by the compound’s high logP (~5.2) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator